

A Technical Guide to the Solubility and Solvent Compatibility of Vinylcyclooctane

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Compound of Interest

Compound Name: Vinylcyclooctane

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Executive Summary

Vinylcyclooctane is a non-polar, cyclic hydrocarbon of interest in organic synthesis and materials science. A thorough understanding of its solubility and solvent compatibility is crucial for its effective use in research and development, particularly in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive overview of the predicted solubility of **vinylcyclooctane** based on its chemical properties and the fundamental principle of "like dissolves like." Due to the limited availability of specific experimental data, this guide offers a predictive framework and outlines a general experimental protocol for determining precise solubility parameters.

Physicochemical Properties of Vinylcyclooctane

Vinylcyclooctane is characterized by an eight-membered carbon ring with a vinyl group substituent. This structure results in a molecule with high lipophilicity and low polarity.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₈	[1]
Molecular Weight	138.25 g/mol	[1]
Boiling Point (estimated)	178.7 °C	[1]
Flash Point (estimated)	48 °C	[1]
Log P (Octanol-Water Partition Coefficient)	5.03 (estimated)	[1]

The high Log P value strongly indicates a preference for non-polar environments and consequently, poor solubility in polar solvents such as water.[1]

Predicted Solubility and Solvent Compatibility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent. This principle states that substances with similar polarities are more likely to be soluble in one another. **Vinylcyclooctane**, as a non-polar hydrocarbon, is predicted to be most soluble in non-polar organic solvents. Its solubility is expected to decrease significantly in polar solvents.

Predicted Solubility in Common Solvents

The following table summarizes the predicted solubility of **vinylcyclooctane** in various classes of solvents. These predictions are based on the non-polar nature of the molecule.

Solvent Class	Examples	Predicted Solubility of Vinylcyclooctane	Rationale
Non-Polar Aliphatic Hydrocarbons	Hexane, Heptane, Cyclohexane	High	Similar non-polar nature and reliance on van der Waals forces for intermolecular interactions.
Non-Polar Aromatic Hydrocarbons	Toluene, Benzene, Xylene	High	Similar non-polar characteristics allow for effective solvation.
Chlorinated Solvents	Dichloromethane, Chloroform	Moderate to High	Although they have some polarity, they can effectively solvate non-polar compounds.
Ethers	Diethyl ether, Tetrahydrofuran (THF)	Moderate	Ethers have some polar character but are generally good solvents for a range of organic compounds.
Ketones	Acetone, Methyl Ethyl Ketone (MEK)	Low to Moderate	Increased polarity compared to hydrocarbons and ethers, leading to less favorable interactions.
Alcohols	Methanol, Ethanol, Isopropanol	Low	The polar hydroxyl group makes these solvents less compatible with the non-polar vinylcyclooctane.

Polar Aprotic Solvents	Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)	Very Low	High polarity and different intermolecular forces make solvation of a non-polar molecule unfavorable.
Polar Protic Solvents	Water, Acetic Acid	Insoluble	The strong hydrogen bonding network in these solvents cannot be overcome by the weak van der Waals forces of vinylcyclooctane.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following provides a general method for determining the solubility of **vinylcyclooctane** in a solvent of interest.

Materials and Equipment

- **Vinylcyclooctane** (high purity)
- Selected solvent (analytical grade)
- Analytical balance (± 0.1 mg)
- Vials with screw caps
- Constant temperature bath or shaker
- Vortex mixer
- Centrifuge

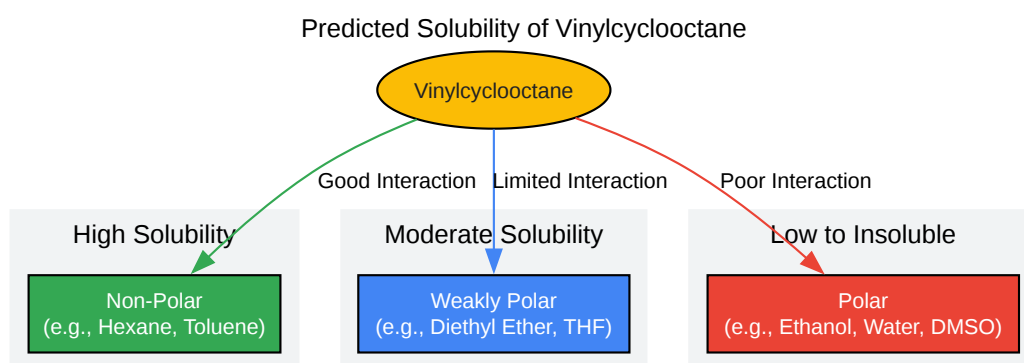
- Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
- Volumetric flasks and pipettes

Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **vinylcyclooctane** to a known volume of the selected solvent in a sealed vial. The excess solid/liquid ensures that a saturated solution is formed.
 - Equilibrate the vials in a constant temperature bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed in the temperature bath for several hours to allow any undissolved **vinylcyclooctane** to settle.
 - For more complete separation, centrifuge the vials at a controlled temperature.
- Sample Analysis:
 - Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.
 - Accurately dilute the aliquot with a known volume of a suitable solvent.
 - Analyze the concentration of **vinylcyclooctane** in the diluted sample using a calibrated analytical method, such as GC-FID.
- Calculation of Solubility:
 - From the concentration of the diluted sample and the dilution factor, calculate the concentration of **vinylcyclooctane** in the original saturated solution. This value represents the solubility of **vinylcyclooctane** in the specific solvent at the tested temperature.

Visualization of Predicted Solvent Compatibility

The following diagram illustrates the predicted compatibility of **vinylcyclooctane** with different solvent classes based on polarity.



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Caption: Predicted solubility of **vinylcyclooctane** in different solvent classes.

Conclusion

While specific experimental data on the solubility of **vinylcyclooctane** is scarce, its non-polar chemical structure provides a strong basis for predicting its behavior in various solvents. It is anticipated to be highly soluble in non-polar hydrocarbons and poorly soluble in polar solvents. For applications requiring precise solubility values, the experimental protocol outlined in this guide can be employed. This predictive framework serves as a valuable resource for researchers and professionals in planning experiments, selecting appropriate solvents for reactions and purifications, and developing formulations involving **vinylcyclooctane**.

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References

- 1. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms [ouci.dntb.gov.ua]
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